REACTION_CXSMILES
|
[NH3:1].Cl[C:3]1[C:4]2[N:5]([C:9]([CH:18]3[CH2:21][CH2:20][CH2:19]3)=[N:10][C:11]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:7][N:8]=1>N.CC(O)C>[CH:18]1([C:9]2[N:5]3[CH:6]=[CH:7][N:8]=[C:3]([NH2:1])[C:4]3=[C:11]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[N:10]=2)[CH2:21][CH2:20][CH2:19]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
8-chloro-3-cyclobutyl-1-phenylimidazo[1,5-a]pyrazine
|
Quantity
|
602.9 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=2N(C=CN1)C(=NC2C2=CC=CC=C2)C2CCC2
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
N.CC(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed into
|
Type
|
CUSTOM
|
Details
|
The tube was sealed
|
Type
|
CUSTOM
|
Details
|
After excess NH3/i-PrOH was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with CH2Cl2 (3×30 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The material obtained (670 mg)
|
Type
|
CUSTOM
|
Details
|
was recrystallized from EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)C1=NC(=C2N1C=CN=C2N)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.488 mmol | |
AMOUNT: MASS | 393.3 mg | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |